2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-
Brand Name:
Vulcanchem
CAS No.:
42299-49-0
VCID:
VC21300961
InChI:
InChI=1S/C19H14O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-14H/b14-13+
SMILES:
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32
Molecular Formula:
C19H14O
Molecular Weight:
258.3 g/mol
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-
CAS No.: 42299-49-0
Cat. No.: VC21300961
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42299-49-0 |
|---|---|
| Molecular Formula | C19H14O |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | (E)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C19H14O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-14H/b14-13+ |
| Standard InChI Key | DUXOKTVNGKSFTK-BUHFOSPRSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
| SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator